Vedaprofen-d3

Übersicht

Beschreibung

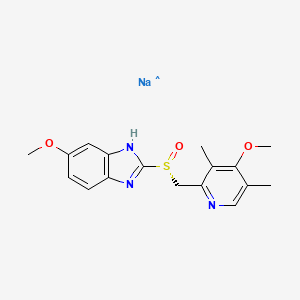

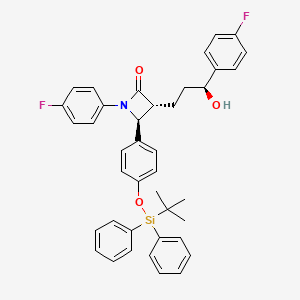

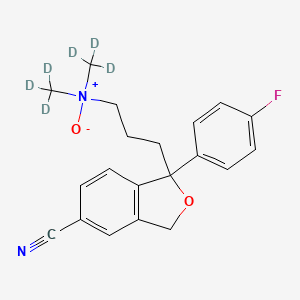

Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .

Wissenschaftliche Forschungsanwendungen

Vedaprofen-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Helps in studying metabolic pathways and enzyme kinetics by tracking the deuterium-labeled compound.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vedaprofen.

Industry: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing

Wirkmechanismus

Target of Action

Vedaprofen-d3, a deuterium-labeled version of Vedaprofen, primarily targets the cyclo-oxygenase enzyme system . This system plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by inhibiting the cyclo-oxygenase enzyme system . This inhibition results in a reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and analgesic effects . This compound is also reported to inhibit the Escherichia coli sliding clamp, a protein essential for DNA replication .

Biochemical Pathways

It is known that the compound’s action on the cyclo-oxygenase enzyme system disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation, so their reduction can have downstream effects on these processes .

Pharmacokinetics

This compound displays enantioselective pharmacokinetics, with plasma concentrations of the R(-) enantiomer exceeding those of S(+) vedaprofen . The plasma concentration ratio, R:S, increases over time, and the plasma mean area under the curve (AUC) values for the R(-) and S(+) enantiomers are significantly different . These properties may impact the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and relief of pain associated with musculo-skeletal disorders and soft tissue lesions . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and pain sensation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status and the presence of other medications . .

Safety and Hazards

Vedaprofen-d3 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth and seek immediate medical attention .

Biochemische Analyse

Biochemical Properties

Vedaprofen-d3 interacts with several enzymes and proteins. Its primary target is the COX-1 enzyme, which it inhibits selectively . This inhibition reduces the production of TxB2 and PGE2, two biochemical mediators involved in inflammation . This compound also interacts with the sliding clamp (SC) in E. coli, inhibiting its function .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory properties. By inhibiting COX-1, this compound reduces the production of TxB2 and PGE2 . These compounds are involved in the inflammatory response, so their reduction leads to decreased inflammation. This compound’s inhibition of the E. coli sliding clamp also has potential antibacterial effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of COX-1 and the E. coli sliding clamp . The inhibition of COX-1 leads to a decrease in the production of TxB2 and PGE2, reducing inflammation . The inhibition of the E. coli sliding clamp disrupts the function of this protein, potentially leading to antibacterial effects .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard laboratory conditions .

Dosage Effects in Animal Models

For instance, in horses, Vedaprofen is administered at a dose of 2 mg/kg body weight, followed by 1 mg/kg every 12 hours for up to 14 days .

Metabolic Pathways

Vedaprofen, the non-deuterated form, is known to undergo phase I biotransformation, primarily in the cyclohexane ring .

Transport and Distribution

It is known that this compound is highly bound to plasma proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

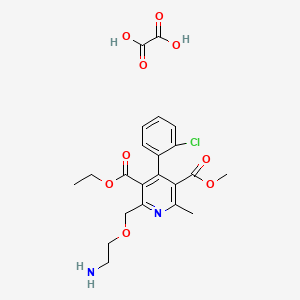

Carprofen-d3: Another deuterium-labeled NSAID with similar applications in analytical chemistry.

Ketoprofen-d3: A deuterium-labeled derivative of Ketoprofen, used for similar purposes.

Ibuprofen-d3: A deuterium-labeled version of Ibuprofen, widely used in research

Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .

Eigenschaften

IUPAC Name |

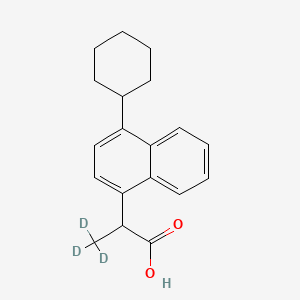

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGVMQFWFVFBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676194 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-34-5 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185054-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.